4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
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Overview
Description
4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is an organic compound characterized by the presence of a benzoic acid moiety substituted with a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the reaction of 4-methoxyaniline with a benzoic acid derivative under specific conditions. One common method is the Schiff base reduction route, where the intermediate Schiff base is reduced to form the final product . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The methoxyaniline group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The benzoic acid moiety may also play a role in binding to target molecules, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-((tert-Butoxycarbonylamino)methyl)benzoic acid
Uniqueness
4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)carbamoylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-14-8-6-13(7-9-14)18-16(21)17-10-11-2-4-12(5-3-11)15(19)20/h2-9H,10H2,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWCSZOCNNPQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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